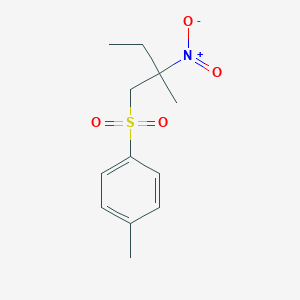
5-Ethyl-4-methylbenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-methylbenzene-1,2,3-triol is an aromatic compound with a benzene ring substituted with an ethyl group at the 5th position, a methyl group at the 4th position, and three hydroxyl groups at the 1st, 2nd, and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylbenzene-1,2,3-triol can be achieved through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl and methyl groups, followed by selective hydroxylation. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-Ethyl-4-methylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
科学的研究の応用
5-Ethyl-4-methylbenzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 5-Ethyl-4-methylbenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further modulating its effects.
類似化合物との比較
Similar Compounds
4-Methylbenzene-1,2,3-triol: Lacks the ethyl group at the 5th position, resulting in different chemical and biological properties.
5-Ethylbenzene-1,2,3-triol: Lacks the methyl group at the 4th position, leading to variations in reactivity and applications.
Benzene-1,2,3-triol: Lacks both the ethyl and methyl groups, making it a simpler structure with distinct properties.
Uniqueness
5-Ethyl-4-methylbenzene-1,2,3-triol is unique due to the specific arrangement of its substituents, which influences its reactivity, stability, and potential applications. The presence of both ethyl and methyl groups, along with three hydroxyl groups, provides a versatile platform for further chemical modifications and functionalization.
特性
CAS番号 |
66125-15-3 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
5-ethyl-4-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-3-6-4-7(10)9(12)8(11)5(6)2/h4,10-12H,3H2,1-2H3 |
InChIキー |
SXQZRYBURBSQNP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
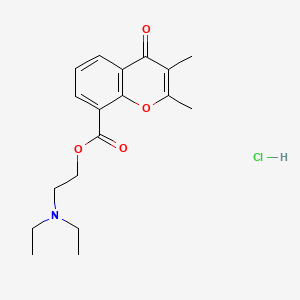
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
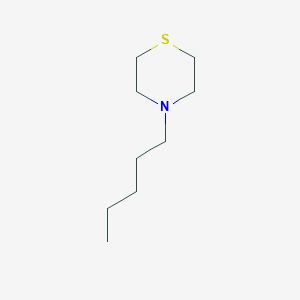
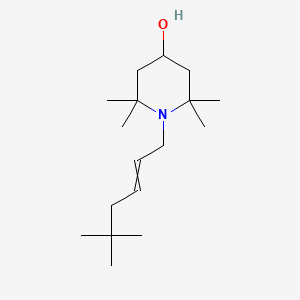
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
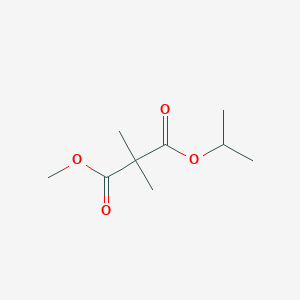
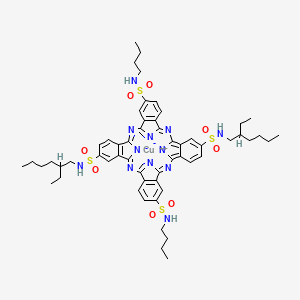
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
